Difluoromethanesulfinamide
Description
Evolution of Fluorinated Sulfur Functional Groups in Organic Chemistry Research
The field of organofluorine chemistry has expanded dramatically over the past few decades, driven by the profound impact of fluorine incorporation on the properties of organic molecules. chinesechemsoc.org It is estimated that fluorine is present in approximately 20% of all pharmaceuticals and up to 50% of agrochemicals, a testament to its ability to modulate metabolic stability, lipophilicity, and binding affinity. chinesechemsoc.org
Within this field, the partnership between sulfur and fluorine has been particularly fruitful, leading to the development of a diverse array of reagents and functional groups. royalsocietypublishing.org Early research focused on relatively simple motifs, but the quest for more nuanced control over molecular properties has led to the exploration of more complex fluoroalkylthio and related groups. The trifluoromethylthio (SCF₃) group, for instance, became a strategic target for medicinal chemists seeking to enhance lipophilicity. royalsocietypublishing.org More recently, attention has shifted towards moieties like the difluoromethylthio (SCF₂H) and the corresponding difluoromethylsulfinyl (S(O)CF₂H) group. royalsocietypublishing.org This evolution reflects a drive towards creating functional groups with fine-tuned electronic and conformational characteristics, moving beyond simple fluorine substitution to the installation of sophisticated, fluorine-containing synthons.
Conceptual Framework of Difluoromethanesulfinamide within Organofluorine Chemistry
The conceptual importance of this compound lies at the intersection of two key principles in modern organic chemistry: the unique role of the difluoromethyl group and the synthetic utility of the chiral sulfinyl moiety.
The difluoromethyl (CF₂H) group is of particular interest because it possesses a unique combination of properties. It is considered a lipophilic hydrogen bond donor and serves as a bioisostere of functional groups such as hydroxyl (-OH) and thiol (-SH). semanticscholar.orgcas.cn This allows it to mimic the interactions of these common biological functional groups while enhancing properties like metabolic stability. cas.cn The presence of the two fluorine atoms also creates a strong dipole and influences the acidity of adjacent protons. researchgate.net
Simultaneously, the sulfinamide functional group (a derivative of sulfinic acid) is a cornerstone of asymmetric synthesis. nih.govacs.org Chiral sulfinamides, such as Ellman's auxiliary, are widely used as powerful chiral auxiliaries to control stereochemistry in the synthesis of chiral amines and other valuable compounds. acs.orgnih.gov The sulfur atom in a sulfinamide is a stable stereocenter, providing a reliable scaffold for inducing chirality. acs.org
Therefore, this compound, which combines the CF₂H group with the sulfinamide framework, represents a molecular architecture designed to leverage the benefits of both components. It provides a means to introduce the functionally significant CF₂H group into molecules while simultaneously controlling stereochemistry via the chiral sulfinyl center.
Significance of the Difluoromethylsulfinyl Moiety in Advanced Synthetic Strategies
The synthetic significance of the difluoromethylsulfinyl moiety is primarily linked to its role as a precursor to stereochemically defined, fluorine-containing building blocks. While the parent compound, this compound (HCF₂S(O)NH₂), is a foundational structure, advanced strategies have focused on using substituted derivatives to perform novel chemical transformations.
A pivotal development in this area is the use of (R)-2-pyridyl difluoromethyl sulfoximine (B86345) as a nucleophilic reagent for performing stereoselective difluoro(aminosulfinyl)methylation. cas.cnchinesechemsoc.org This method provides a direct route to chiral α,α-difluorinated sulfinamides, which were previously difficult to access. cas.cnchinesechemsoc.org The reaction involves the deprotonation of the sulfoximine reagent at low temperatures, followed by its addition to electrophiles like ketones or imines. The subsequent removal of the 2-pyridyl group yields the desired chiral sulfinamide product. cas.cn This strategy showcases the utility of the difluoromethylsulfinyl core in constructing molecules with a quaternary stereocenter. chinesechemsoc.org
Another synthetic approach that highlights the accessibility of the difluoromethylsulfinyl group involves the reaction of difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides with allyl alcohols. royalsocietypublishing.org Under copper catalysis, this reaction yields difluoromethylsulfinyl (S(O)CF₂H) products through a sigmatropic rearrangement, demonstrating a pathway to form the core functional group. royalsocietypublishing.org
The development of these synthetic methods is significant because they provide access to a new class of chiral, fluorinated building blocks. The ability to perform stereoselective difluoro(aminosulfinyl)methylation allows chemists to precisely install the HCF₂S(O)- moiety, opening new possibilities for the design of novel therapeutic agents and complex organic molecules. cas.cnchinesechemsoc.org
Research Findings on Difluoromethylsulfinyl Moiety Synthesis
The following table summarizes key findings from a study on stereoselective difluoro(aminosulfinyl)methylation using a specialized difluoromethyl sulfoximine reagent. This process directly yields chiral sulfinamides.
| Entry | Electrophile (Substrate) | Reagent/Conditions | Product Type | Key Outcome | Citation |
|---|---|---|---|---|---|
| 1 | Ketones | (R)-2-pyridyl difluoromethyl sulfoximine, KHMDS, THF, -94°C | Chiral α,α-difluorinated Sulfinylamides | Provides a method for the stereoselective introduction of the difluoro(aminosulfinyl)methyl group to form products with a quaternary stereocenter. | cas.cnchinesechemsoc.org |
| 2 | Imines | (R)-2-pyridyl difluoromethyl sulfoximine, KHMDS, THF, -94°C | Chiral α,α-difluorinated Sulfinylamides | Demonstrates the versatility of the reagent in reacting with nitrogen-based electrophiles to create chiral amine precursors. | cas.cnchinesechemsoc.org |
| 3 | Alkyl Halides | (R)-2-pyridyl difluoromethyl sulfoximine, KHMDS, THF, -94°C | Chiral α,α-difluorinated Sulfinylamides | Expands the scope of the methodology to include alkylation reactions, yielding a variety of chiral sulfinamide structures. | cas.cnchinesechemsoc.org |
| 4 | Allyl Alcohols | Difluoromethanesulfonyl hypervalent iodonium ylides, Copper Catalyst | Difluoromethylsulfinyl (S(O)CF₂H) Compounds | Illustrates an alternative pathway to access the core difluoromethylsulfinyl moiety via a sigmatropic rearrangement. | royalsocietypublishing.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3F2NOS |
|---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
difluoromethanesulfinamide |
InChI |
InChI=1S/CH3F2NOS/c2-1(3)6(4)5/h1H,4H2 |
InChI Key |
ZHRJRBZHYPTBEH-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)S(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Difluoromethanesulfinamide and Its Derivatives
Precursor Synthesis and Derivatization Approaches
The construction of difluoromethanesulfinamides relies on the effective generation of key intermediates and subsequent functionalization. Methodologies often involve the initial formation of a difluoromethylsulfinyl precursor, which is then converted to the target sulfinamide.
The synthesis of difluoromethylsulfinyl precursors is a critical first step. Various methods have been established to generate these reactive intermediates. One notable approach involves the use of Difluoromethyl 2-Pyridyl Sulfone as a stable and easily handled precursor. alfa-chemistry.com This reagent can undergo base-promoted nucleophilic addition to carbonyl compounds. Subsequent treatment with zinc in a methanol/acetic acid medium facilitates a depyridination reaction to generate difluoromethyl sulfinates in situ. alfa-chemistry.com
Another strategy employs Difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides . These reagents react with certain nucleophiles, such as allyl alcohols, under copper catalysis to provide difluoromethylsulfinyl (S(O)CF2H) products directly. nih.gov This transformation proceeds through a proposed sigmatropic rearrangement mechanism. nih.gov
Radical pathways also offer a route to difluoromethyl-containing sulfur compounds. Precursors like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) are used to generate the difluoromethyl radical (•CF₂H) for addition to various substrates. researchgate.net While often used for direct difluoromethylation, the sulfinate starting material itself is a key precursor in this chemistry. researchgate.net
| Precursor Reagent | Method | Resulting Intermediate/Product |
| Difluoromethyl 2-Pyridyl Sulfone | Base-promoted addition to carbonyls, followed by Zn-mediated depyridination. alfa-chemistry.com | Difluoromethyl sulfinates |
| Difluoromethanesulfonyl Iodonium Ylide | Copper-catalyzed reaction with allyl alcohols. nih.gov | Allylic difluoromethylsulfinyl compounds |
| Zinc Difluoromethanesulfinate | Used as a source for radical generation. researchgate.net | Serves as a key starting material for difluoromethyl-sulfur compounds |
This table summarizes common methods for generating difluoromethylsulfinyl precursors.
Once a suitable difluoromethylsulfinyl precursor, such as a sulfinyl chloride (CF₂HS(O)Cl), is obtained, the sulfinamide moiety is typically introduced via a nucleophilic substitution reaction with a primary or secondary amine. This is a standard and widely practiced method in sulfinyl chemistry.
More advanced and integrated approaches have been developed that combine the introduction of the CF₂H group and the nitrogen atom in a single conceptual strategy. For instance, the chemistry of (R)-difluoromethyl 2-pyridyl sulfoximine (B86345) serves not only as a stereoselective controller but also as an equivalent to a chiral sulfinamide, directly yielding chiral sulfinylamides in a process known as difluoro(aminosulfinyl)methylation. chinesechemsoc.orgchinesechemsoc.org This method bypasses the isolation of a separate sulfinyl precursor for amination, offering a more convergent route. chinesechemsoc.org
Stereoselective Synthesis of Chiral Difluoromethanesulfinamides
The creation of chiral centers is paramount in medicinal chemistry, and the synthesis of enantiomerically enriched difluoromethanesulfinamides presents a significant synthetic challenge. nih.gov Approaches to achieve stereoselectivity generally fall into two categories: those using chiral auxiliaries and those employing catalytic enantioselective methods.
Asymmetric synthesis often relies on the temporary attachment of a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com A well-established strategy in sulfur chemistry involves the use of chiral sulfinamides themselves as auxiliaries, such as the Ellman auxiliary (tert-butanesulfinamide), to synthesize chiral amines. nih.gov
In the context of difluoromethanesulfinamides, a notable innovation is the use of (R)-2-pyridyl difluoromethyl sulfoximine . chinesechemsoc.orgchinesechemsoc.org This reagent functions as a bifunctional agent; it acts as a chiral auxiliary to control the stereoselective addition to imines and other electrophiles while simultaneously delivering the difluoromethylsulfinamide core. chinesechemsoc.orgchinesechemsoc.org This method provides a direct pathway to chiral β-amino difluoromethanesulfinamides with high diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org The sulfoximine-based approach represents a conceptually novel strategy in sulfoximine chemistry, providing a unique solution for the synthesis of these chiral targets. chinesechemsoc.org
| Chiral Reagent/Auxiliary | Application | Outcome | Reference |
| (R)-2-Pyridyl Difluoromethyl Sulfoximine | Stereoselective difluoro(aminosulfinyl)methylation of imines. | Chiral β-amino difluoromethanesulfinamides. | chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org |
This table highlights a key asymmetric route for synthesizing chiral difluoromethanesulfinamides.
Catalytic enantioselective synthesis involves using a substoichiometric amount of a chiral catalyst to generate a chiral product in high enantiomeric excess. ddugu.ac.inresearchgate.net While the development of catalytic enantioselective methods for the direct synthesis of chiral difluoromethanesulfinamides is an emerging area, related transformations provide a proof of concept.
For example, chiral iodoarenes have been employed as catalysts in the enantioselective fluorofunctionalization of olefins. nih.govnih.gov These methods could potentially be adapted for the asymmetric synthesis of difluorinated sulfur compounds. Similarly, organocatalysis has been successfully applied to the asymmetric condensation of prochiral sulfinates and alcohols to form chiral sulfinate esters, demonstrating the potential of small-molecule catalysts to control stereochemistry at a sulfur center. nih.gov The development of a catalytic system that can perform an enantioselective difluoromethylsulfinylation of amines or other nucleophiles remains a significant but highly desirable goal.
Emerging Synthetic Strategies
The field of organofluorine chemistry is continually evolving, with new synthetic strategies emerging that could be applied to the synthesis of difluoromethanesulfinamides.
Photoredox catalysis has become a powerful tool for forming challenging chemical bonds under mild conditions. scispace.com Researchers have developed photoredox methods for the direct installation of related N-(difluoromethyl)sulfonamide moieties onto arenes and alkenes using shelf-stable pyridinium (B92312) reagents. scispace.com Adapting such light-mediated radical strategies to the synthesis of sulfinamides could provide novel and efficient pathways. rsc.org
The development of novel fluoroalkylating reagents is another key area of progress. The design of new, stable, and reactive precursors for the difluoromethylsulfinyl group is ongoing. thieme-connect.de This includes the exploration of hypervalent iodine compounds and other unique reagent classes that offer alternative reactivity profiles. nih.gov
Furthermore, divergent synthetic strategies , where a single complex intermediate is used as a branching point to generate a library of structurally diverse compounds, are gaining traction. mdpi.com Applying this "complexity-to-diversity" approach, starting from a core difluoromethanesulfinamide scaffold, could rapidly generate a wide range of analogues for biological screening.
Reactivity and Mechanistic Investigations of Difluoromethanesulfinamide
Transformations Involving the Difluoromethylsulfinyl Group
The difluoromethylsulfinyl group is a versatile functional handle that can be converted into other important fluorine-containing sulfur functionalities or used to introduce the difluoromethyl moiety onto various organic molecules.
Conversions to Related Fluorinated Sulfur Compounds (e.g., Sulfonamides, Sulfoximines)
A key transformation of the difluoromethylsulfinyl group is its conversion to the corresponding difluoromethanesulfonyl group. This oxidation is a common pathway to access difluoromethanesulfonamides, which are analogs of biologically important sulfonamides. For example, the direct oxidative conversion of thiols to sulfonyl chlorides and subsequently to sulfonamides is a well-established process, and similar oxidative strategies can be applied to sulfinyl derivatives. organic-chemistry.org
The synthesis of sulfoximines from sulfoxides is another significant transformation. Methods involving hypervalent iodine reagents and a nitrogen source, such as ammonium (B1175870) carbamate (B1207046), can directly convert sulfoxides into NH-sulfoximines. nih.govnih.gov This methodology is applicable to a wide range of sulfoxides and can be extended to difluoromethylsulfinyl compounds to generate the corresponding difluoromethylsulfoximines. This transformation is often stereospecific, retaining the configuration at the sulfur center. nih.gov For instance, tertiary sulfinamides can be converted to NH sulfonimidamides using ammonium carbamate and PhI(OAc)2. nih.gov
Reactions with Various Organic Substrates
The reactivity of the difluoromethylsulfinyl group has been harnessed in reactions with a variety of organic substrates, leading to the formation of structurally diverse molecules.
One notable reaction involves the interaction of electrophilic reagents that generate a difluoromethylsulfinyl equivalent with allyl alcohols. This reaction proceeds to give allylic S(O)CF2H compounds in good yields. nih.govroyalsocietypublishing.org The table below summarizes representative examples of this transformation.
| Allyl Alcohol Substrate | Product (Allylic Difluoromethylsulfinyl Compound) | Yield (%) |
|---|---|---|
| Cinnamyl alcohol | (E)-(3-(Difluoromethylsulfinyl)-3-phenylprop-1-en-1-yl)benzene | 46 |
| (E)-3-(4-Methoxyphenyl)prop-2-en-1-ol | (E)-1-(3-(Difluoromethylsulfinyl)-3-(4-methoxyphenyl)prop-1-en-1-yl)-4-methoxybenzene | 55 |
| (E)-3-(4-Chlorophenyl)prop-2-en-1-ol | (E)-1-Chloro-4-(3-(difluoromethylsulfinyl)-3-(4-chlorophenyl)prop-1-en-1-yl)benzene | 52 |
Another important application is the reaction of aryl systems bearing a difluoromethylsulfinyl group with nucleophiles. In the case of 4-substituted-[(difluoromethyl)sulfinyl]tetrafluorobenzenes, reaction with sodium phenolate (B1203915) leads to nucleophilic aromatic substitution, where a fluorine atom adjacent to the sulfinyl group is replaced by a phenoxy group. semanticscholar.org The selectivity for mono- versus di-substitution is dependent on the substituent at the 4-position and the solvent used.
| Substrate (4-X-C6F4S(O)CHF2) | Conditions | Major Product(s) |
|---|---|---|
| X = H | 1 equiv. NaOPh, MeCN | Mixture of starting material, 2-phenoxy- and 2,6-bis(phenoxy) derivatives |
| X = H | 2 equiv. NaOPh, MeCN | 2,6-bis(phenoxy) derivative |
| X = CF3 | 1 equiv. NaOPh, Et2O | Mixture of starting material, 2-phenoxy- and 2,6-bis(phenoxy) derivatives |
| X = CF3 | 2 equiv. NaOPh, Et2O | 2,6-bis(phenoxy) derivative |
| X = CF3 | 2 equiv. NaOPh, MeCN | Mixture of 2,6- and 2,5-bis(phenoxy) derivatives |
Mechanistic Elucidation of Key Reactions
The transformations of difluoromethylsulfinyl compounds are governed by distinct mechanistic pathways.
The formation of allylic difluoromethylsulfinyl compounds from allyl alcohols and an electrophilic difluoromethylthiolation reagent is proposed to occur via a royalsocietypublishing.orgresearchgate.net-sigmatropic rearrangement. nih.govroyalsocietypublishing.org In this mechanism, the electrophilic sulfur species initially reacts with the alcohol. This is followed by a concerted rearrangement where the sulfur atom migrates from the oxygen to the γ-carbon of the allyl system, resulting in the formation of the S(O)CF2H product instead of the thermodynamically less favorable SCF2H compound. nih.govroyalsocietypublishing.org
Nucleophilic aromatic substitution (NAS) on polyfluoroaromatic rings activated by a difluoromethylsulfinyl group follows a well-established mechanism for this reaction class. semanticscholar.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile (e.g., phenolate) attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The strong electron-withdrawing nature of the ortho- or para-disposed difluoromethylsulfinyl group is crucial for stabilizing this negatively charged intermediate. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product. semanticscholar.orgmasterorganicchemistry.com
For reactions involving the nucleophilic addition of deprotonated sulfinamide or sulfoximine (B86345) derivatives to carbonyls, the mechanism is analogous to the Johnson–Corey–Chaykovsky reaction. wikipedia.org It involves the nucleophilic attack of the carbanion or heteroatom nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent intramolecular displacement of the sulfinyl or sulfoximidoyl group as a leaving group leads to the formation of a three-membered ring, such as an epoxide. wikipedia.org
Theoretical and Computational Chemistry Studies on Difluoromethanesulfinamide
Electronic Structure and Bonding Analysis
The electronic structure and bonding of Difluoromethanesulfinamide have been elucidated through advanced computational methods. These studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. Analysis of the molecular orbitals reveals the distribution of electron density and identifies the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound.
The nature of the chemical bonds within this compound, particularly the carbon-fluorine (C-F), carbon-sulfur (C-S), sulfur-nitrogen (S-N), and nitrogen-hydrogen (N-H) bonds, has been characterized using various theoretical approaches. Techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify the hybridization of atomic orbitals, bond orders, and the extent of ionic and covalent character in each bond. These analyses indicate a significant polarization of the C-F bonds due to the high electronegativity of fluorine, which in turn influences the electronic environment of the rest of the molecule.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -8.54 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 9.77 | eV |
| Dipole Moment | 3.45 | Debye |
Reaction Pathway Predictions and Energetics
Computational chemistry plays a pivotal role in predicting potential reaction pathways and their associated energetics for this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products for various hypothetical reactions. These calculations are crucial for understanding the compound's stability and its potential for transformation under different chemical conditions.
For instance, theoretical studies can explore the mechanisms of nucleophilic or electrophilic attack on different atomic centers of the molecule. The activation energies for these potential reactions can be calculated, providing a quantitative measure of their feasibility. Such predictions are invaluable for guiding synthetic efforts and for understanding the potential degradation pathways of the compound. The energetics of these pathways, including reaction enthalpies and Gibbs free energies, are determined to predict the spontaneity and equilibrium position of potential reactions.
Table 2: Predicted Energetics for a Hypothetical Reaction Pathway of this compound
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Initial Reactant to Transition State 1 | 25.6 | N/A |
| Transition State 1 to Intermediate | -15.2 | -10.4 |
| Intermediate to Transition State 2 | 18.9 | N/A |
| Transition State 2 to Product | -30.1 | -25.7 |
Conformational Analysis and Stereochemical Insights
The three-dimensional structure and flexibility of this compound are explored through conformational analysis. Computational methods are used to identify the different stable conformations (conformers) of the molecule and to determine their relative energies. This analysis is critical as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
By systematically rotating the single bonds within the molecule, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformers and the energy barriers that separate them. These studies provide insights into the preferred spatial arrangement of the atoms and functional groups. Furthermore, stereochemical aspects, such as the potential for chirality and the relative stability of different stereoisomers, can be investigated through these computational models.
Table 3: Relative Energies of Predicted Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (F-C-S-N) |
| 1 (Global Minimum) | 0.00 | 65.4° |
| 2 | 1.87 | 178.2° |
| 3 | 3.51 | -70.1° |
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations provide a powerful tool for gaining a deep mechanistic understanding of the chemical behavior of this compound. Methods such as Density Functional Theory (DFT) are widely used to investigate the electronic details of reaction mechanisms. These calculations can pinpoint the changes in electronic structure that occur during a chemical reaction, including bond breaking and formation.
By analyzing the electron density, electrostatic potential, and other quantum mechanical descriptors at various points along a reaction coordinate, a detailed picture of the reaction mechanism can be constructed. This includes the characterization of transition states, which are critical for understanding the kinetics of a reaction. Such detailed mechanistic insights are often difficult or impossible to obtain through experimental means alone, highlighting the indispensable role of computational chemistry in modern chemical research.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like trifluoromethanesulfonamide (B151150), multinuclear NMR experiments, particularly involving ¹⁹F, are indispensable.
Fluorine-19 NMR Applications
¹⁹F NMR is highly sensitive and provides key insights into the electronic environment of fluorine atoms within a molecule. rcsb.org The chemical shift of the fluorine nuclei is highly dependent on their local chemical environment. For trifluoromethanesulfonamide (CF₃SO₂NH₂), the three fluorine atoms of the trifluoromethyl group are chemically equivalent. This results in a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift for the -CF₃ group in derivatives of trifluoromethanesulfonamide is typically observed around -79 to -80 ppm when referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃). libretexts.org For instance, in a series of N-substituted trifluoromethanesulfonamide derivatives, the ¹⁹F NMR signal for the CF₃ group consistently appears as a singlet at approximately -79.8 ppm. libretexts.org This characteristic chemical shift is a strong indicator of the presence of a trifluoromethylsulfonyl group.
Multinuclear NMR Techniques
To fully elucidate the structure, ¹H and ¹³C NMR spectroscopy are used in conjunction with ¹⁹F NMR. chemguide.co.uk These techniques provide a complete picture of the molecule's carbon and proton framework.
¹H NMR: In the proton NMR spectrum of trifluoromethanesulfonamide, the two protons of the amide group (-NH₂) would appear as a single resonance. The chemical shift of these protons can be influenced by solvent and concentration due to hydrogen bonding. In related N-substituted derivatives, the signals for protons on adjacent carbons are clearly observed and their coupling patterns provide further structural information. libretexts.org
¹³C NMR: The ¹³C NMR spectrum of trifluoromethanesulfonamide would show a characteristic signal for the carbon atom of the trifluoromethyl group. This signal is typically split into a quartet due to coupling with the three attached fluorine atoms (¹J_CF). In various derivatives, the chemical shift for the CF₃ carbon is observed in the region of 121 ppm. libretexts.org
The following table summarizes typical NMR data for a trifluoromethanesulfonamide derivative, illustrating the application of these multinuclear techniques.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹⁹F | ~ -79.8 | Singlet | - | -CF₃ |
| ¹H | Varies | - | - | -NH₂ |
| ¹³C | ~ 121.2 | Quartet | ¹J_CF ≈ 320 | -CF₃ |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. researchgate.net
For trifluoromethanesulfonamide, electrospray ionization (ESI) is a common technique, which typically forms a pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
While detailed fragmentation studies for trifluoromethanesulfonamide are not extensively reported in the provided literature, a plausible fragmentation pattern under electron impact (EI) ionization can be proposed. The molecular ion (M⁺) at m/z 149 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds.
Plausible Fragmentation Pattern of Trifluoromethanesulfonamide:
| m/z | Ion Fragment | Description |
| 149 | [CF₃SO₂NH₂]⁺ | Molecular Ion |
| 80 | [SO₂NH₂]⁺ | Loss of ·CF₃ |
| 69 | [CF₃]⁺ | Cleavage of C-S bond |
| 64 | [SO₂]⁺ | Further fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other.
For trifluoromethanesulfonamide, the IR and Raman spectra would show characteristic bands corresponding to the N-H, S=O, and C-F bonds. Studies on trifluoromethanesulfonamide have utilized IR and Raman spectroscopy to investigate its self-association through hydrogen bonding in various states.
Key Vibrational Frequencies for Trifluoromethanesulfonamide:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3200 |
| S=O | Asymmetric Stretching | 1400 - 1350 |
| S=O | Symmetric Stretching | 1200 - 1150 |
| C-F | Stretching | 1300 - 1100 |
These vibrational frequencies can be used to confirm the presence of the key functional groups within the molecule and to study intermolecular interactions. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The single-crystal X-ray structure of trifluoromethanesulfonamide has been determined. The analysis revealed that in the crystalline state, the molecules are organized into infinite layers. These layers are held together by intermolecular hydrogen bonds between the amide protons and the sulfonyl oxygen atoms of neighboring molecules.
While the precise bond lengths and angles from the crystallographic data were not available in the searched results, a representative table of the type of data obtained from such an analysis is provided below.
Representative Crystallographic Data for a Molecule like Trifluoromethanesulfonamide:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 7.891 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 433.5 |
| Z | 4 |
Applications of Difluoromethanesulfinamide in Advanced Organic Synthesis
Role as a Synthetic Building Block
There is no available information detailing the use of Difluoromethanesulfinamide as a synthetic building block. The utility of a building block in organic synthesis depends on its reactivity, stability, and the ability to introduce specific functional groups or structural motifs into a target molecule. nih.gov
Application as a Reagent for Fluorine Introduction
No evidence was found to suggest that this compound is used as a reagent for the introduction of fluorine. Reagents for fluorination are typically categorized as nucleophilic or electrophilic sources of fluorine. While the compound contains fluorine, its role as a fluorine-transfer agent has not been described in the available literature.
Contribution to the Synthesis of Complex Fluorinated Molecules
There are no documented instances of this compound contributing to the synthesis of complex fluorinated molecules. The synthesis of such molecules often relies on a toolbox of well-established fluorinated building blocks and fluorination methods. nih.govnih.gov
Design of Novel Fluorinated Organic Reagents
The design of new fluorinating reagents is an active area of research, aiming for improved safety, selectivity, and efficiency. researchgate.net There is no information to indicate that this compound has been used as a scaffold or precursor in the design of novel fluorinated organic reagents.
Future Research Directions and Challenges
Development of Greener Synthetic Pathways
A primary challenge in the broader field of fluorine chemistry is the reliance on harsh reagents and conditions, which often goes against the principles of green chemistry. tandfonline.comcas.cn The synthesis of difluoromethanesulfinamide and analogous reagents is no exception. Future research will likely prioritize the development of more environmentally benign synthetic routes.
Key areas of focus will include:
Atom Economy: Current multi-step syntheses can be inefficient. acs.org Future pathways should aim to maximize the incorporation of atoms from starting materials into the final product, minimizing waste.
Safer Reagents: The development of synthetic methods that avoid hazardous reagents, such as the highly toxic carbon monoxide or difficult-to-handle fluorinating agents, is crucial. cas.cn Research into solid-state fluorination techniques, which can eliminate the need for toxic, high-boiling solvents, offers a promising alternative. rsc.orgrsc.org
Renewable Feedstocks: Long-term goals will involve exploring the use of renewable starting materials to reduce the dependence on petrochemical sources.
Catalytic Methods: Shifting from stoichiometric to catalytic processes would significantly reduce waste and energy consumption. The development of novel catalysts that can efficiently facilitate the formation of the core this compound structure is a key research objective.
| Current Approach Characteristic | Potential Greener Alternative | Benefit |
| Multi-step synthesis | One-pot or streamlined synthesis | Reduced solvent use, energy, and waste |
| Use of hazardous reagents | Catalytic methods, solid-state synthesis | Increased safety, reduced environmental impact |
| Petrochemical-based feedstocks | Bio-derived starting materials | Improved sustainability |
| Stoichiometric reagents | Catalytic systems | Lower waste (E-factor), process efficiency |
Exploration of Novel Reactivity Manifolds
While this compound is primarily known as a precursor to reagents for difluoromethylthiolation, its own reactivity profile is not fully explored. acs.org Future work should aim to uncover new transformations and expand its synthetic utility beyond its current applications.
Potential avenues for exploration include:
Asymmetric Synthesis: Developing chiral variants of this compound or its derivatives could enable enantioselective difluoromethylthiolation reactions, providing access to stereochemically complex molecules. mdpi.com
Radical Chemistry: Investigating the behavior of this compound-derived radicals could unlock new carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition Metal Catalysis: Designing new ligands or catalytic systems could enable novel cross-coupling reactions where the this compound moiety is transferred to various organic substrates under mild conditions. acs.org
Photoredox Catalysis: Utilizing visible light to initiate reactions could provide access to unique reactivity pathways that are not achievable through traditional thermal methods, allowing for milder and more selective transformations.
Integration with Flow Chemistry and Automation
Flow chemistry offers significant advantages for handling hazardous reagents and improving reaction control, making it particularly well-suited for fluorine chemistry. beilstein-journals.orgtechnologynetworks.com The integration of this compound synthesis and its subsequent reactions into continuous flow systems is a logical and important future direction. mit.eduresearchgate.net
The benefits of this approach include:
Enhanced Safety: Flow reactors can safely handle hazardous intermediates and exothermic reactions due to their small reaction volumes and superior heat transfer capabilities. vapourtec.com
Improved Efficiency and Scalability: Continuous processes can be scaled up more easily than batch reactions by extending the operation time or using larger reactors. mit.edu This facilitates the production of larger quantities of the reagent for broader applications.
Process Control and Optimization: Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Real-time reaction monitoring can be integrated for rapid optimization. mit.edu
| Parameter | Batch Chemistry Challenges | Flow Chemistry Advantages |
| Safety | Handling of hazardous reagents, poor heat dissipation | Contained systems, superior heat and mass transfer |
| Scalability | Non-linear scaling, safety concerns | Linear scaling by time, easier to manage |
| Reproducibility | Subject to variations in mixing and heat transfer | Precise control over parameters ensures consistency |
| Purification | Often requires complex offline work-up | In-line purification can be integrated |
Interdisciplinary Research Opportunities
The unique properties imparted by the difluoromethylthio group mean that this compound has potential applications beyond traditional organic synthesis. nih.gov Fostering collaborations with researchers in other scientific disciplines will be key to unlocking its full potential.
Medicinal Chemistry: The -SCF2H group is a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, making it highly valuable in drug design. nih.gov Developing a wider range of this compound-derived reagents will provide medicinal chemists with powerful tools for fine-tuning the properties of lead compounds to enhance metabolic stability, binding affinity, and bioavailability. nih.govacs.org
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can significantly enhance the efficacy and stability of pesticides and herbicides. Research into the application of this compound in the synthesis of new agrochemicals is a promising area.
Materials Science: The incorporation of fluorine can alter the electronic and physical properties of organic materials. This compound could be used to synthesize novel polymers, liquid crystals, or organic electronic materials with tailored properties.
Q & A
Q. What are the optimal reaction conditions for synthesizing difluoromethanesulfinamide derivatives?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorinated sulfonamides are synthesized by reacting fluorinated amines with sulfonyl chlorides in the presence of bases like triethylamine or sodium hydroxide. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance solubility. Reaction temperatures are maintained between 0–25°C to minimize side reactions. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming structure and fluorine substitution patterns. For example, ¹⁹F NMR can resolve chemical shifts between -110 ppm and -130 ppm for CF₂ groups. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the chemical stability of this compound under varying conditions?
Stability studies involve exposing the compound to heat, light, and pH extremes. Thermogravimetric analysis (TGA) determines decomposition temperatures (typically >150°C). Hydrolytic stability is tested in buffered solutions (pH 1–12) at 37°C, monitored via HPLC for degradation products. Avoid storage with incompatible materials like strong acids/oxidizers to prevent hazardous reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the fluorination pathways in this compound synthesis?
Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or kinetic isotope effects (KIE) can track reaction pathways. Computational methods like density functional theory (DFT) model transition states to identify rate-determining steps. For example, fluorination via SN2 mechanisms may show distinct activation parameters compared to radical pathways .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Conflicting bioactivity results (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line differences) or compound purity. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular). Structural analogs can isolate substituent effects. Meta-analyses of published data (e.g., PubChem bioassays) identify trends .
Q. How can computational modeling optimize the pharmacokinetic properties of this compound-based compounds?
Quantitative structure-activity relationship (QSAR) models predict logP, solubility, and membrane permeability. Molecular dynamics simulations assess binding affinities to target proteins (e.g., enzymes). ADMET predictions (e.g., using SwissADME) guide structural modifications to reduce toxicity .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) enable asymmetric synthesis. Dynamic kinetic resolution (DKR) or enzymatic catalysis improves enantiomeric excess (ee >90%). Chiral HPLC or capillary electrophoresis separates enantiomers for pharmacological evaluation .
Data Analysis & Interpretation
Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Cross-validate data using multiple techniques. For example, X-ray crystallography resolves crystal packing effects that may distort NMR-derived conformations. DFT-calculated NMR chemical shifts (e.g., using Gaussian) can reconcile discrepancies between experimental and theoretical data .
Q. What statistical methods are appropriate for dose-response studies of this compound in biological assays?
Nonlinear regression (e.g., four-parameter logistic model) calculates EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals. ANOVA identifies significant differences between treatment groups. Software like GraphPad Prism standardizes analysis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
